An In-depth Technical Guide to 2,3-Pentanedithiol
An In-depth Technical Guide to 2,3-Pentanedithiol
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2,3-Pentanedithiol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
2,3-Pentanedithiol, also known as 2,3-dimercaptopentane, is an organosulfur compound featuring two thiol (-SH) functional groups on adjacent carbon atoms (a vicinal dithiol). Its structure consists of a five-carbon pentane (B18724) backbone with thiol substituents at positions 2 and 3.
The fundamental chemical identifiers for 2,3-Pentanedithiol are summarized below. It is important to note that a specific CAS Registry Number for this compound is not consistently reported across major chemical databases.
| Identifier | Value |
| IUPAC Name | pentane-2,3-dithiol[1] |
| Synonyms | 2,3-pentane dithiol, 2,3-Dimercaptopentane[1][2] |
| Molecular Formula | C₅H₁₂S₂[3] |
| Molecular Weight | 136.28 g/mol [1][3] |
| InChI | InChI=1S/C5H12S2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3[3] |
| InChIKey | RWNVYKFDLQPGLH-UHFFFAOYSA-N[3] |
| SMILES | CCC(C(C)S)S |
| PubChem CID | 20160189[1] |
The presence of two stereocenters at carbons 2 and 3 means that 2,3-Pentanedithiol can exist as a mixture of stereoisomers.
Physicochemical Properties
The physicochemical properties of 2,3-Pentanedithiol are not extensively documented with experimental data. The following table summarizes estimated values from available literature, which are useful for predicting its behavior in various chemical environments.
| Property | Value | Unit | Source |
| Assay | 95.00 to 100.00 | % | [1] |
| Boiling Point | 189.00 to 190.00 | °C (at 760 mmHg) | [1] |
| Vapor Pressure | 0.776 | mmHg (at 25 °C) | [1] |
| Flash Point | 68.10 | °C (155.00 °F) | [1] |
| Water Solubility | 590.9 | mg/L (at 25 °C) | [1] |
| logP (o/w) | 2.536 | [1] |
Synthesis and Experimental Protocols
Below is a representative experimental protocol for the synthesis of a vicinal dithiol from a vicinal diol, adapted for 2,3-Pentanedithiol. This is an illustrative procedure and has not been experimentally validated for this specific compound.
Illustrative Protocol: Synthesis of 2,3-Pentanedithiol from 2,3-Pentanediol
This two-step procedure involves the conversion of the diol to a cyclic sulfate (B86663) or dimesylate, followed by nucleophilic substitution with a thiolating agent.
Step 1: Mesylation of 2,3-Pentanediol
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2,3-pentanediol in anhydrous dichloromethane (B109758) (DCM) at 0 °C (ice bath).
-
Add 2.2 equivalents of triethylamine (B128534) (Et₃N) to the solution.
-
Slowly add 2.1 equivalents of methanesulfonyl chloride (MsCl) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-pentanediyl dimesylate.
Step 2: Thiolation of 2,3-Pentanediyl Dimesylate
-
In a separate flask, dissolve the crude dimesylate in dimethylformamide (DMF).
-
Add 2.5 equivalents of sodium thiomethoxide (NaSMe) or a similar thiolating agent.
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash thoroughly with water and then brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting crude product can be purified by distillation under reduced pressure to yield 2,3-Pentanedithiol.
The logical workflow for this synthesis is depicted below.
